molecular formula C12H6Cl4 B1596159 2,2',4,6'-Tetrachlorobiphenyl CAS No. 68194-04-7

2,2',4,6'-Tetrachlorobiphenyl

Cat. No. B1596159
CAS RN: 68194-04-7
M. Wt: 292 g/mol
InChI Key: WVHNUGRFECMVLQ-UHFFFAOYSA-N
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Description

2,2’,4,6’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl moiety . It has a molecular weight of 291.988 . The IUPAC name for this compound is 1,3-dichloro-2-(2,4-dichlorophenyl)benzene .


Synthesis Analysis

Polychlorinated Biphenyls (PCBs) like 2,2’,4,6’-Tetrachlorobiphenyl are typically synthesized using various methods. One such method involves the use of accelerated solvent extraction and GC-MS/MS procedure . The internal standard solution was prepared by adding 0.1 mL of decachlorobiphenyl to one liter of hexane .


Molecular Structure Analysis

The molecular structure of 2,2’,4,6’-Tetrachlorobiphenyl consists of 12 Carbon atoms, 6 Hydrogen atoms, and 4 Chlorine atoms . The compound contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

2,2’,4,6’-Tetrachlorobiphenyl is a solid substance . It’s an oily liquid or solid that is colorless to light yellow . The compound is stable and does not present an explosion hazard .

Scientific Research Applications

Enantioselective Hydroxylation

  • Scientific Field : Biochemistry
  • Application Summary : 2,2’,4,6’-Tetrachlorobiphenyl (also known as CB45) is used in studies of enantioselective hydroxylation, a process that involves the introduction of a hydroxyl group into a molecule in a way that creates a chiral center .
  • Methods and Procedures : The studies involve the use of human and rat CYP2B subfamilies to metabolize separated atropisomers of CB45. The metabolites are then analyzed using gas chromatography and high-resolution mass spectrometry .
  • Results and Outcomes : The studies found that CB45 is metabolized to dechlorinated and hydroxylated metabolites. Docking studies predict 4’-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite of CB45 .

Regulation of Circadian Clock

  • Scientific Field : Chronobiology
  • Application Summary : 2,2’,4,6’-Tetrachlorobiphenyl has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
  • Results and Outcomes : The outcomes of this research suggest that 2,2’,4,6’-Tetrachlorobiphenyl can have an impact on biological rhythms, potentially influencing sleep patterns, metabolism, and other physiological processes .

Enantioselective Metabolism of Chiral Polychlorinated Biphenyl

  • Scientific Field : Biochemistry
  • Application Summary : CB45 is used in studies of enantioselective metabolism of chiral polychlorinated biphenyl .
  • Methods and Procedures : The studies involve the use of human and rat CYP2B subfamilies to metabolize separated atropisomers of CB45. The metabolites are then analyzed using gas chromatography and high-resolution mass spectrometry .
  • Results and Outcomes : The studies found that CB45 is metabolized to dechlorinated and hydroxylated metabolites. Docking studies predict 4’-hydroxy (OH)-CB45 from (aR)-CB45 as a major metabolite of CB45 .

Soil-Washing to Enhance the Removal of Polychlorinated Biphenyls

  • Scientific Field : Environmental Science
  • Application Summary : Surfactants have been proposed for use in soil-washing to enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .
  • Results and Outcomes : The outcomes of this research suggest that surfactants can enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .

Enantioselective Hydroxylation of 2,2’,3,4’,6-Pentachlorobiphenyl (CB91)

  • Scientific Field : Biochemistry
  • Application Summary : CB45 is used in studies of enantioselective hydroxylation of 2,2’,3,4’,6-pentachlorobiphenyl (CB91) .
  • Methods and Procedures : The studies involve the use of human and rat CYP2B subfamilies to metabolize separated atropisomers of CB91. The metabolites are then analyzed using gas chromatography and high-resolution mass spectrometry .
  • Results and Outcomes : The studies found that CB91 is metabolized to dechlorinated and hydroxylated metabolites. Docking studies predict 5-OH-CB91 as a major metabolite. CB91 dechlorination is also detected by identifying 3-OH-CB51 .

Soil-Washing to Enhance the Removal of Polychlorinated Biphenyls

  • Scientific Field : Environmental Science
  • Application Summary : Surfactants have been proposed for use in soil-washing to enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .
  • Results and Outcomes : The outcomes of this research suggest that surfactants can enhance the removal of polychlorinated biphenyls from contaminated soils or sediments .

Safety And Hazards

2,2’,4,6’-Tetrachlorobiphenyl is a highly flammable liquid and vapor . It’s suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It may be fatal if swallowed and enters airways . It’s recommended to use protective equipment when handling this substance .

properties

IUPAC Name

1,3-dichloro-2-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-4-5-8(11(16)6-7)12-9(14)2-1-3-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHNUGRFECMVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074195
Record name 2,2',4,6'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,6'-Tetrachlorobiphenyl

CAS RN

68194-04-7
Record name 2,2',4,6'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,6'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,6'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/977E3D0SFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
KJ Shin, C Chung, YA Hwang, SH Kim, MS Han… - Toxicology and applied …, 2002 - Elsevier
Polychlorinated biphenyls (PCBs) are a group of persistent and widespread environmental pollutants, and known to affect signaling molecules. Phospholipase A 2 (PLA 2 ) mediates …
Number of citations: 29 www.sciencedirect.com
H Inui, T Ito, C Miwa, Y Haga, M Kubo… - Environmental …, 2022 - ACS Publications
Although polychlorinated biphenyls (PCBs) were commercially banned half a century ago, contamination of the environment and organisms by PCBs is still observed. PCBs show high …
Number of citations: 1 pubs.acs.org
E Uwimana, A Maiers, X Li… - Environmental science & …, 2017 - ACS Publications
Polychlorinated biphenyl (PCB) congeners with multiple ortho chlorine substituents and their metabolites exist as stable rotational isomers, or atropisomers, that are nonsuperimposable …
Number of citations: 21 pubs.acs.org
KL Richardson, D Schlenk - Chemical research in toxicology, 2011 - ACS Publications
The rates of oxidative metabolism of two tetrachlorobiphenyl congeners were determined in hepatic microsomes from four species of sea turtles, green (Chelonia mydas), olive ridley (…
Number of citations: 22 pubs.acs.org
MA Denomme, S Bandiera, I Lambert, L Copp… - Biochemical …, 1983 - Elsevier
Several polychlorinated biphenyl (PCB) isomers and congeners resemble phenobarbitone (PB) in their mode of induction of the hepatic drug-metabolizing enzymes; however, unlike …
Number of citations: 89 www.sciencedirect.com
KA Brant, RL Caruso - Biol. Reprod, 2003 - hero.epa.gov
iPLA(2) contributes to the gestation day sensitivity to 2,2 ',4,6-tetrachlorobiphenyl-induced stimulation of contraction frequency in rat uterus | Health & Environmental Research Online (HERO) …
Number of citations: 2 hero.epa.gov
M Rafiq, A Javaid, A Shoaib - Pak J Bot, 2021 - researchgate.net
Potato is a globally important crop whose production is severely damaged by black scurf disease (stem cankers and tuber blemishes) caused by soil-borne fungus, Rhizoctonia solani. …
Number of citations: 18 www.researchgate.net
R Kamata, S Takahashi, A Shimizu, M Morita… - Archives of …, 2006 - Springer
Although there are in vivo assays using various organisms for the risk assessment of chemicals with endocrine disrupting properties, effective experimental methods for avian species …
Number of citations: 21 link.springer.com
R Kamata, F Shiraishi, S Kageyama, D Nakajima - Toxicology in Vitro, 2015 - Elsevier
Polychlorinated biphenyls (PCBs) are thought to exert their toxicities mainly by binding to the aryl hydrocarbon receptor and by stimulating transcription of various genes, notably …
Number of citations: 13 www.sciencedirect.com
E Uwimana, X Li, HJ Lehmler - Environmental science & …, 2018 - ACS Publications
Polychlorinated biphenlys (PCBs) and their hydroxylated metabolites (OH-PCBs) have been implicated in neurodevelopmental disorders. Several neurotoxic PCBs, such as PCB 91, …
Number of citations: 19 pubs.acs.org

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